铜(II)硝酸盐水合物

描述

Copper(II) nitrate hydrate is a blue crystalline solid . It is widely used in the field of nanomaterial synthesis and secondary batteries .

Synthesis Analysis

Copper(II) nitrate hydrate can be synthesized by treating copper metal or its oxide with nitric acid . The reaction is as follows: Cu + 4 HNO3 → Cu(NO3)2 + 2 H2O + 2 NO2 . This method is commonly used in laboratories, but caution is needed due to the release of nitrogen dioxide, a toxic gas .

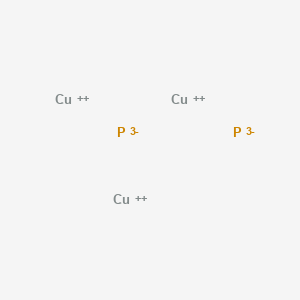

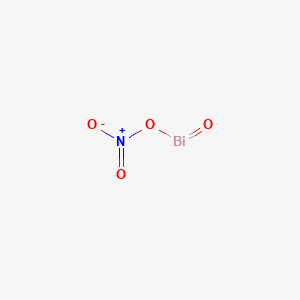

Molecular Structure Analysis

The structure of copper(II) nitrate hydrate has been solved by X-ray structural analysis . The correct composition of this substance is Cu(NO3)2 * 2.£H2O where only two molecules of water coordinate Cu(II) while the remainder is bound merely by hydrogen bonds .

Chemical Reactions Analysis

When copper(II) nitrate is heated, it decomposes to form nitrogen dioxide, oxygen, and copper(II) oxide . This reaction is fundamental in demonstrating the thermal instability of the compound . Furthermore, copper(II) nitrate can react with sodium hydroxide to form copper(II) hydroxide and sodium nitrate .

Physical And Chemical Properties Analysis

Copper(II) nitrate generally appears as a blue, hygroscopic crystal in its pure form . It is highly soluble in water and alcohol, but not in ether . The compound exhibits a high degree of thermal instability and decomposes upon heating .

科学研究应用

Catalyst for Oxidative Coupling

Copper(II) nitrate hydrate serves as a catalyst for the oxidative coupling of 2,6-dimethylphenol . This process results in the production of an important engineering polymer material .

Textile Industry

In the textile industry, Copper(II) nitrate hydrate is used for various purposes . However, the specific applications in textiles are not detailed in the sources.

Metal Polishing

Copper(II) nitrate hydrate is used as a polishing agent for other metals . It helps in enhancing the shine and finish of the metal surfaces .

Precursor for Copper Oxide

Copper(II) nitrate hydrate acts as a precursor for copper oxide . Copper oxide finds use as a catalyst for many organic transformations .

Synthesis of Cu-BTC Composite Materials

Copper(II) nitrate hydrate can be used to synthesize novel Cu-BTC composite materials . These materials have enhanced water stability and are resistant to changes in pH .

Preparation of Cu2O Spherical Nanoparticles

Copper(II) nitrate hydrate is used as a precursor to prepare Cu2O spherical nanoparticles . These nanoparticles can facilitate ligandless synthesis of polyphenylenediethynylenes .

安全和危害

属性

IUPAC Name |

copper;dinitrate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2NO3.H2O/c;2*2-1(3)4;/h;;;1H2/q+2;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKYLARTXWTBPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH2N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571156 | |

| Record name | Copper(2+) nitrate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper(II) nitrate hydrate | |

CAS RN |

13778-31-9 | |

| Record name | Copper(2+) nitrate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-)](/img/structure/B84009.png)